Methyl 4-nitrobenzenesulfonate

Polymer Chemistry Cationic Polymerization Poly(2-oxazoline)s

Choose methyl 4-nitrobenzenesulfonate for unmatched reactivity in CROP polymerization—initiation rates far exceed methyl tosylate, ensuring controlled polymer synthesis. As a well-characterized benchmark for nucleophilicity models (Swain-Scott, Ritchie), it reduces experimental uncertainty. Essential for trace-level PGI quantification in pharmaceutical QC per ICH M7 guidelines. Don't substitute—tosylate analogs compromise yields and kinetics.

Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
CAS No. 6214-20-6
Cat. No. B1202749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitrobenzenesulfonate
CAS6214-20-6
Synonymsmethyl-4-nitrobenzenesulfonate
methyl-p-nitrobenzenesulfonate
MNBS
Molecular FormulaC7H7NO5S
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
InChIKeyRMNJNEUWTBBZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Nitrobenzenesulfonate (CAS 6214-20-6) Procurement Guide: Properties, Reactivity Profile, and Scientific Selection


Methyl 4-nitrobenzenesulfonate (CAS 6214-20-6), also known as methyl nosylate, is a sulfonate ester belonging to the class of p-nitrobenzenesulfonates. It is a solid compound with a molecular formula of C₇H₇NO₅S and a molecular weight of 217.20 g/mol [1]. Characterized by the strong electron-withdrawing para-nitro group on its aromatic ring, this compound exhibits enhanced electrophilicity at the methyl carbon, making it an effective methylating agent and an excellent leaving group in nucleophilic substitution reactions . Its melting point is reported as 89-92 °C (lit.) , and it is soluble in acetone, forming a clear, faintly yellow to greenish-yellow solution [2]. The compound serves as a critical reagent in organic synthesis, particularly where a highly reactive yet manageable alkylating species is required . These fundamental properties establish methyl 4-nitrobenzenesulfonate as a chemically defined and functionally specific reagent for research and industrial applications.

Why Methyl 4-Nitrobenzenesulfonate Cannot Be Simply Replaced by Methyl Tosylate or Mesylate


The procurement of a specific alkylating agent is not a generic decision; substituting methyl 4-nitrobenzenesulfonate with other common methyl sulfonates like methyl tosylate or methyl mesylate can lead to significant and quantifiable differences in reaction outcomes. The core differentiator is the para-nitro substituent, which dramatically influences the leaving group ability and electrophilicity of the methyl carbon . This structural feature results in a unique reactivity profile where initiation and propagation rates can differ by orders of magnitude compared to tosylate analogs [1]. The electronic effects of the nitro group dictate the substrate's position on nucleophilicity scales such as Swain-Scott and Ritchie, which are crucial for predicting reaction kinetics [2]. Therefore, treating these sulfonate esters as interchangeable will likely result in suboptimal yields, extended reaction times, or complete failure in applications requiring a specific balance of reactivity and stability, underscoring the necessity for evidence-based selection.

Quantitative Evidence for Selecting Methyl 4-Nitrobenzenesulfonate Over Comparable Alkylating Agents


Superior Initiation Reactivity in Cationic Ring-Opening Polymerization Compared to Tosylates

In a systematic kinetic investigation of initiators for the cationic ring-opening polymerization (CROP) of 2-oxazolines, the reactivity of alkyl sulfonate initiators was directly compared. The study explicitly demonstrates that the initiation and propagation reactivity follows a clear, quantifiable trend [1]. While alkyl triflates exhibit the highest overall reactivity, alkyl nosylates are shown to be significantly better initiators than alkyl tosylates, providing a more robust and versatile alternative [2]. Specifically, the use of alkyl tosylates, except MeOTs, is explicitly discouraged for the CROP of 2-alkyl-2-oxazolines, whereas alkyl nosylates are recommended as a suitable and more stable alternative to triflates [3].

Polymer Chemistry Cationic Polymerization Poly(2-oxazoline)s

Comprehensive Kinetics Database for Aminolysis as a Reference Electrophile

Methyl 4-nitrobenzenesulfonate has been extensively characterized as a reference electrophile for establishing nucleophilicity scales, which provides a robust, quantitative foundation for predicting its reactivity with a wide array of nucleophiles. Second-order rate constants (k_Nu) have been measured for its SN2 reactions in aqueous solution at 25 °C with a large panel of nucleophiles [1]. This comprehensive dataset allows for the derivation of key parameters. For instance, the Swain-Scott analysis reveals a quantifiable difference in reactivity based on nucleophile type [2]. This wealth of peer-reviewed kinetic data provides a level of predictability and mechanistic understanding that is not comparably available for many other alkylating agents, making it a valuable tool for reaction design and optimization [3].

Physical Organic Chemistry Kinetics Nucleophilicity Scales

Quantifiable Hydrolytic Stability as an Advantage in Aqueous Media

In reaction systems containing water or protic solvents, the stability of the alkylating agent against spontaneous hydrolysis is a critical performance metric. Studies on the reaction of methyl 4-nitrobenzenesulfonate in micellar solutions provide direct evidence of its robust nature in aqueous environments. It was explicitly observed that the spontaneous hydrolysis of the compound is much slower than its desired bimolecular reaction with bromide ions [1]. This difference in rates is substantial enough that kinetic data for the main substitution reaction could be confidently corrected for the minor contribution from hydrolysis [2]. This indicates a favorable selectivity profile where the desired alkylation is kinetically dominant, even in the presence of a competing aqueous medium.

Reaction Kinetics Hydrolysis Micellar Catalysis

Validated Use as an Analytical Reference Standard for Genotoxic Impurity Quantification

Methyl 4-nitrobenzenesulfonate is not only a synthetic reagent but also a certified reference material in the pharmaceutical industry, a role that demands the highest standards of purity and characterization. A validated UPLC-MS/MS method was developed for the identification and quantification of four potential genotoxic impurities (PGIs) in the active pharmaceutical ingredient TSD-1 [1]. Methyl 4-nitrobenzenesulfonate was one of the four target analytes in this study. The methodology achieved quantitation limits as low as 15.0 ppm in samples, with validated accuracy, precision, and linearity [2]. The very low limits of detection and quantitation (0.1512−0.3897 ng/mL) underscore the ability to accurately measure trace amounts of this compound, highlighting its importance for quality control in regulated environments [3].

Pharmaceutical Analysis Genotoxic Impurities UPLC-MS/MS

Targeted Application Scenarios for Methyl 4-Nitrobenzenesulfonate Based on Differentiated Performance


Initiator for Precision Synthesis of Poly(2-oxazoline) Polymers

For researchers and process chemists engaged in the cationic ring-opening polymerization (CROP) of 2-oxazolines to produce poly(2-oxazoline)s for biomedical or smart materials, methyl or ethyl 4-nitrobenzenesulfonate is the optimal initiator when a balance of reactivity, stability, and functional group tolerance is required. Unlike the sluggish initiation observed with ethyl tosylate, ethyl nosylate provides a sufficiently fast initiation rate, even for challenging monomers like 2-phenyl-2-oxazoline, enabling the controlled synthesis of well-defined polymers [1]. Furthermore, its enhanced stability and ease of handling compared to the more reactive but highly sensitive alkyl triflates make it a robust and versatile choice for designing functional initiators and achieving consistent, reproducible polymerization results [2]. This application directly leverages the quantifiable reactivity advantage of nosylate over tosylate established in head-to-head kinetic studies [3].

Reference Electrophile for Nucleophilicity Scale Development and Kinetic Modeling

In academic and industrial research settings focused on physical organic chemistry, the development of new synthetic methodologies, or the prediction of reaction outcomes, methyl 4-nitrobenzenesulfonate serves as an invaluable benchmark substrate. Its comprehensive kinetic characterization with a diverse panel of 97 nucleophiles provides a unique, high-quality dataset for parameterizing and validating nucleophilicity models [4]. The established quantitative relationships between its reactivity and Swain-Scott and Ritchie parameters allow for the precise prediction of reaction rates with new or untested nucleophiles [5]. Selecting this compound is not just choosing a reagent; it is choosing a well-defined standard that provides a direct link to a large body of peer-reviewed kinetic data, thereby reducing experimental uncertainty and accelerating method development [6].

Certified Reference Material for Trace Genotoxic Impurity Analysis in Pharmaceuticals

For quality control and analytical development laboratories within the pharmaceutical industry, procuring high-purity methyl 4-nitrobenzenesulfonate is a critical and non-negotiable requirement. Its identity as a potential genotoxic impurity (PGI) arising from sulfonate-based manufacturing processes means it must be rigorously controlled to trace levels [7]. Validated analytical methods, such as UPLC-MS/MS, rely on certified reference standards of this compound to achieve the required sensitivity (down to 0.15 ng/mL) and accuracy for quantifying impurities at parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs) [8]. This application is driven by stringent regulatory compliance (ICH guidelines) and patient safety, where the use of a properly characterized and traceable standard is the only acceptable practice [9].

Efficient Methylating Agent for Metal Cyanide and Other Organometallic Complexes

In organometallic chemistry, the alkylation of metal centers is a fundamental step for modifying ligand environments and catalytic properties. Methyl 4-nitrobenzenesulfonate has been demonstrated as an effective and kinetically well-behaved methylating agent for a range of metal cyanide complexes, including those of manganese, rhenium, iron, and ruthenium [10]. The reactions proceed cleanly with second-order kinetics, indicating a straightforward nucleophilic attack of the cyanide nitrogen on the methyl carbon of the sulfonate [11]. This predictable kinetic behavior is crucial for controlling stoichiometry and achieving high yields of the desired methylated organometallic products, offering a reliable alternative to other methylating agents like methyl iodide, which can present different reactivity and safety profiles. The established reaction conditions (1,2-dichloroethane, 30.0 °C) provide a validated starting point for process development [12].

Technical Documentation Hub

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